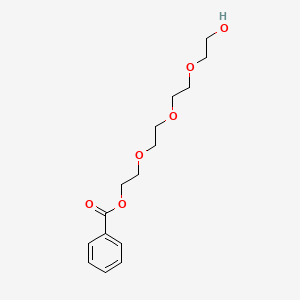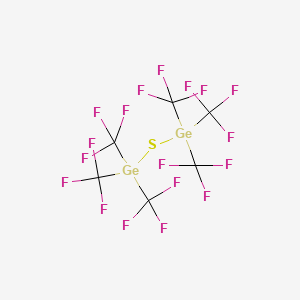![molecular formula C21H38Si2 B14294895 [(4-Ethenylphenyl)methylene]bis(triethylsilane) CAS No. 113150-95-1](/img/structure/B14294895.png)
[(4-Ethenylphenyl)methylene]bis(triethylsilane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(4-Ethenylphenyl)methylene]bis(triethylsilane) is an organosilicon compound with the molecular formula C21H38Si2 It is characterized by the presence of a phenyl group substituted with an ethenyl group and two triethylsilane groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Ethenylphenyl)methylene]bis(triethylsilane) typically involves the reaction of 4-ethenylbenzaldehyde with triethylsilane in the presence of a catalyst. One common method is the hydrosilylation reaction, where the ethenyl group of the benzaldehyde reacts with triethylsilane under the influence of a platinum-based catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of [(4-Ethenylphenyl)methylene]bis(triethylsilane) can be achieved using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, ensures that the compound meets the required specifications for various applications.
化学反应分析
Types of Reactions
[(4-Ethenylphenyl)methylene]bis(triethylsilane) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The triethylsilane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides (e.g., Cl-, Br-) or alkoxides (e.g., RO-) can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Ethyl-substituted derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
科学研究应用
[(4-Ethenylphenyl)methylene]bis(triethylsilane) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds. Its unique structure makes it a valuable building block in organic synthesis.
Medicine: Research is ongoing to explore its potential as a component in pharmaceuticals, particularly in the design of silicon-containing drugs.
Industry: It is used in the production of specialty polymers and coatings, where its properties can enhance the performance of the final products.
作用机制
The mechanism by which [(4-Ethenylphenyl)methylene]bis(triethylsilane) exerts its effects is primarily through its ability to form stable silicon-carbon bonds. These bonds are resistant to hydrolysis and oxidation, making the compound highly stable under various conditions. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with other molecules through its reactive ethenyl and silane groups, facilitating the formation of new chemical bonds.
相似化合物的比较
[(4-Ethenylphenyl)methylene]bis(triethylsilane) can be compared with other similar organosilicon compounds, such as:
[(4-Methylphenyl)methylene]bis(triethylsilane): Similar structure but with a methyl group instead of an ethenyl group.
[(4-Phenyl)methylene]bis(triethylsilane): Lacks the ethenyl substitution, leading to different reactivity.
[(4-Ethenylphenyl)methylene]bis(trimethylsilane): Contains trimethylsilane groups instead of triethylsilane, affecting its steric and electronic properties.
The uniqueness of [(4-Ethenylphenyl)methylene]bis(triethylsilane) lies in its combination of the ethenyl group and triethylsilane groups, which confer specific reactivity and stability characteristics that are valuable in various applications.
属性
CAS 编号 |
113150-95-1 |
|---|---|
分子式 |
C21H38Si2 |
分子量 |
346.7 g/mol |
IUPAC 名称 |
[(4-ethenylphenyl)-triethylsilylmethyl]-triethylsilane |
InChI |
InChI=1S/C21H38Si2/c1-8-19-15-17-20(18-16-19)21(22(9-2,10-3)11-4)23(12-5,13-6)14-7/h8,15-18,21H,1,9-14H2,2-7H3 |
InChI 键 |
QZQAYMWKEUNFEH-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](CC)(CC)C(C1=CC=C(C=C1)C=C)[Si](CC)(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(3-Chloro-4-methoxyphenyl)ethyl]benzamide](/img/structure/B14294813.png)
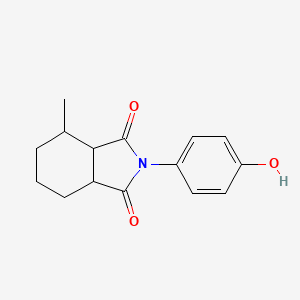
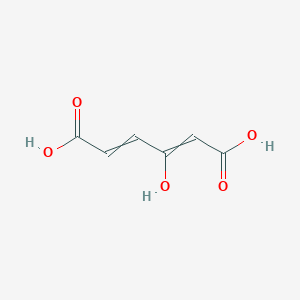
![2-Amino-3-[(E)-(prop-2-en-1-ylidene)amino]but-2-enedinitrile](/img/structure/B14294821.png)

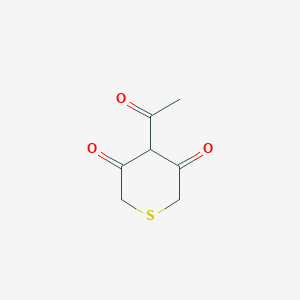
phosphanium bromide](/img/structure/B14294841.png)
![(Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepin-2(3H)-yl)acetonitrile](/img/structure/B14294844.png)
![N-[(4-Bromophenyl)carbamoyl]phenylalanine](/img/structure/B14294857.png)
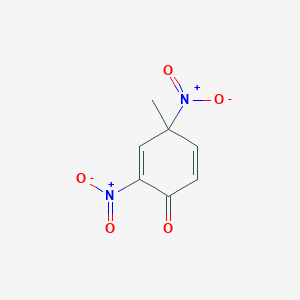

![2-[(5-Phenylpent-4-en-1-yl)oxy]oxane](/img/structure/B14294888.png)
